1-Methyl-2,3-diphenylinden-1-ol
Description
1-Methyl-2,3-diphenylinden-1-ol (CAS No. 5418-21-3, molecular formula: C₂₂H₁₈O) is a substituted indene derivative characterized by a methyl group at the 1-position, hydroxyl group at the 1-position, and phenyl substituents at the 2- and 3-positions of the indene backbone.
Properties
CAS No. |
5418-21-3 |
|---|---|
Molecular Formula |
C22H18O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-methyl-2,3-diphenylinden-1-ol |
InChI |
InChI=1S/C22H18O/c1-22(23)19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)21(22)17-12-6-3-7-13-17/h2-15,23H,1H3 |
InChI Key |
FFHSTWUJRPTNQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-diphenylinden-1-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenyl-1-indanone with phenylmagnesium bromide followed by acidic work-up can yield the desired compound. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the indene core, followed by hydroxylation at the desired position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,3-diphenylinden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the indene core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of 1-methyl-2,3-diphenylinden-1-one.
Reduction: Formation of 1-methyl-2,3-diphenylindane.
Substitution: Formation of halogenated derivatives such as 1-methyl-2,3-diphenyl-5-bromoinden-1-ol.
Scientific Research Applications
1-Methyl-2,3-diphenylinden-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2,3-diphenylinden-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of the compound. These interactions can lead to the inhibition or activation of specific enzymes and receptors, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-methyl-2,3-diphenylinden-1-ol with structurally related indene derivatives, focusing on substituents, molecular properties, and biological activities.
Structural and Functional Insights
- Phenyl vs. Halogen Substituents : The dual phenyl groups in this compound increase steric bulk and lipophilicity compared to halogenated analogs like 5-bromo-1-methyl-2,3-dihydroindene-1-carboxylic acid. This difference may influence membrane permeability and binding affinity in biological systems .
- Hydroxyl vs. Amine/Carboxylic Acid Groups : The hydroxyl group in the target compound enables hydrogen bonding, whereas amine or carboxylic acid groups in analogs (e.g., 1-methyl-2,3-dihydroindene-1-carboxylic acid) facilitate ionic interactions or enzyme active-site binding .
- Chirality: Unlike non-chiral analogs, compounds like (1S,2R)-1-methyl-2,3-dihydroindene-2-amine hydrochloride exhibit stereospecific interactions, highlighting the importance of configuration in pharmacological activity .
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